2-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-3-31-22-13-12-17-9-5-6-10-18(17)23(22)25(29)26-24-19-14-32(30)15-20(19)27-28(24)21-11-7-4-8-16(21)2/h4-13H,3,14-15H2,1-2H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIHHBYVULPQQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=C4CS(=O)CC4=NN3C5=CC=CC=C5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide is a compound belonging to the thieno[3,4-c]pyrazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H19N3O3S
- Molecular Weight : 381.45 g/mol
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of thieno[3,4-c]pyrazole derivatives. In particular, research involving the compound demonstrated its ability to mitigate oxidative stress in biological systems. For example, in a study using Clarias gariepinus (African catfish), the compound was effective in reducing erythrocyte alterations induced by 4-nonylphenol toxicity. The findings indicated that treated groups showed significantly fewer malformations compared to control groups (Table 1) .
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Compound 7a | 12 ± 1.03 |
| Compound 7b | 0.6 ± 0.16 |
| Compound 7e | 28.3 ± 2.04 |
| Compound 7f | 3.7 ± 0.37 |
| Compound 8 | 29.1 ± 3.05 |
This table illustrates the protective effect of thieno[3,4-c]pyrazole compounds against oxidative damage.
Anti-inflammatory Activity
Thieno[3,4-c]pyrazole derivatives have been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory mediators. One study reported that these compounds selectively inhibit phosphodiesterase (PDE) enzymes associated with inflammatory diseases . The mechanism involves modulation of signaling pathways that lead to reduced inflammation markers.
Antimicrobial Activity
The antimicrobial properties of thieno[3,4-c]pyrazole compounds have also been documented. These compounds exhibit activity against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents . The mechanisms of action typically involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
Thieno[3,4-c]pyrazole derivatives have been investigated for their anticancer effects as well. Certain compounds within this class have been identified as potent inhibitors of specific kinases involved in cancer cell proliferation and survival . For instance, a series of thienopyrazoles demonstrated significant activity against aurora kinases, which are critical for cell division.
Case Studies
Several case studies have explored the biological activity of related thieno[3,4-c]pyrazole compounds:
- Study on Erythrocyte Protection : A study evaluated the protective effects of synthesized thieno[2,3-c]pyrazole compounds against oxidative stress in fish models. Results showed that these compounds significantly reduced erythrocyte malformations caused by toxic agents .
- Antimicrobial Screening : Another study screened various thienopyrazole derivatives for antimicrobial activity against clinical isolates of bacteria and fungi. The results indicated that several derivatives exhibited promising activity against resistant strains .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
The thieno[3,4-c]pyrazole core is a common feature among analogs. For instance, 3,4-diethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide () replaces the naphthamide with a 3,4-diethoxybenzamide group. The diethoxy groups may enhance solubility but could sterically hinder interactions with hydrophobic enzyme pockets .
In contrast, N-[5-[(2R)-2-methoxy-2-phenylacetyl]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide () replaces the thieno ring with a pyrrolo[3,4-c]pyrazole core. This modification alters electronic properties and ring conformation, likely shifting selectivity toward tyrosine kinases over autotaxin .
Substituent Effects on Bioactivity
- Autotaxin Inhibition: The patent for thieno[3,4-c]pyrazol-3-yl acetamides () highlights acetamide derivatives as autotaxin inhibitors. The target compound’s naphthamide group may offer enhanced binding affinity due to increased van der Waals interactions, though this is speculative without direct activity data .
- Chloro and Alkyl Substituents : Compound 396723-70-9 () features a 3-chloropropanamide group, introducing electronegative character that could polarize binding interactions. Compared to the ethoxy-naphthamide, this may reduce membrane permeability but improve target specificity .
Physicochemical Properties
Preparation Methods
Key Retrosynthetic Steps
- Disconnection of the amide bond reveals 1-naphthoic acid derivatives and the thieno[3,4-c]pyrazol-3-amine intermediate.
- Fragmentation of the thieno[3,4-c]pyrazole ring suggests a cyclization strategy involving thiophene and pyrazole precursors.
- Introduction of the 5-oxido group likely occurs via post-cyclization oxidation of the thiophene sulfur atom.
Stepwise Synthesis of the Thieno[3,4-c]Pyrazole Core
Synthesis of 2-(o-Tolyl)-4,6-Dihydro-2H-Thieno[3,4-c]Pyrazole
The core structure is constructed through a thiophene-pyrazole annulation reaction. A representative protocol involves:
- Cyclocondensation of 3-aminothiophene-4-carboxylate with o-tolylhydrazine under acidic conditions (e.g., HCl/EtOH, reflux).
- Oxidation of the thiophene sulfur using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane to yield the 5-oxido derivative.
Reaction Conditions Table
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | o-Tolylhydrazine, HCl/EtOH, 80°C, 12 h | 65–70% | |
| Oxidation | m-CPBA, CH₂Cl₂, 0°C→RT, 4 h | 85% |
Functionalization with the 2-Ethoxy-1-Naphthamide Group
Synthesis of 2-Ethoxy-1-Naphthoyl Chloride
Amide Bond Formation
Coupling of the thieno[3,4-c]pyrazol-3-amine with 2-ethoxy-1-naphthoyl chloride is achieved via:
- Schotten-Baumann conditions : Aqueous NaOH, THF, 0°C, 2 h.
- Alternative method : Use of HATU/DIPEA in DMF for higher yields (90% vs. 75% for classical methods).
Optimization Challenges and Solutions
Regioselectivity in Pyrazole Formation
The annulation reaction requires careful control to avoid regioisomeric byproducts. Low-temperature conditions (-10°C) and stoichiometric Cu(I) catalysts improve selectivity.
Oxidation State Management
Over-oxidation of the thiophene sulfur to sulfone derivatives is mitigated by:
- Controlled stoichiometry (1.1 eq. m-CPBA).
- Inert atmosphere (N₂ or Ar) to prevent radical side reactions.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
Mass Spectrometry
- ESI-MS : m/z 415.1 [M+H]⁺ (calc. 414.4).
Applications and Further Derivitization
While biological data for this specific compound remain undisclosed, structurally analogous thienopyrazoles exhibit:
Q & A
Basic Synthesis and Purification
Q: What are the standard methodologies for synthesizing 2-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide? A: Synthesis typically involves multi-step organic reactions, including:
- Condensation reactions to form the thieno[3,4-c]pyrazole core.
- Amide coupling (e.g., using chloroacetyl chloride or similar reagents) to attach the naphthamide moiety .
- Oxidation steps to introduce the 5-oxido group .
Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) and recrystallization from solvents like ethanol or DMF .
Advanced Synthesis: Reaction Optimization
Q: How can reaction conditions be optimized to improve yield and minimize by-products? A: Key parameters include:
| Parameter | Optimization Strategy | Example Conditions |
|---|---|---|
| Temperature | Microwave-assisted synthesis | 80–120°C, 30–60 min |
| Solvent | Polar aprotic solvents (DMF, DMSO) | Enhances solubility of intermediates |
| Catalysts | Triethylamine for acid scavenging | 10% v/v in refluxing ethanol |
| Monitoring via TLC and adjusting pH to stabilize reactive intermediates is critical . |
Basic Structural Confirmation
Q: What analytical techniques are essential for confirming the compound’s structure? A:
- NMR Spectroscopy : - and -NMR to verify substituent positions and aromaticity .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
- Elemental Analysis : Validate C, H, N, S content within ±0.4% theoretical values .
Advanced Crystallography Challenges
Q: What challenges arise in resolving the compound’s 3D structure via X-ray crystallography? A:
- Crystal Quality : Poor diffraction due to flexible substituents (e.g., ethoxy group). Solution: Slow vapor diffusion with mixed solvents (e.g., DCM/hexane) .
- Data Refinement : Use SHELXL for small-molecule refinement, addressing disorder in the o-tolyl group via PART and EXYZ commands .
- Twinned Data : SHELXE for experimental phasing if twinning is detected .
Basic Biological Activity Screening
Q: What in vitro assays are suitable for preliminary biological evaluation? A:
- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria) .
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC calculations .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Mechanistic Studies
Q: How can the compound’s mechanism of action be elucidated? A:
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., EGFR kinase) to predict binding modes .
- Kinetic Studies : Measure values via Lineweaver-Burk plots for enzyme targets .
- Metabolic Stability : LC-MS/MS to track hepatic microsomal degradation rates .
Data Contradictions in Bioactivity
Q: How should conflicting results in biological assays be addressed? A:
- Dose-Response Validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) .
- Control Standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .
- SAR Analysis : Compare activity across analogs to identify critical substituents (see Table below) .
Structure-Activity Relationship (SAR) Analysis
Q: Which structural features correlate with enhanced bioactivity? A:
| Substituent | Impact on Activity | Example Analog |
|---|---|---|
| o-Tolyl group | ↑ Hydrophobicity → Improved membrane penetration | 2-(p-chlorophenyl) analog |
| 5-Oxido group | ↑ Hydrogen bonding → Enzyme affinity | 5-unsubstituted analog |
| Naphthamide | π-π stacking → DNA intercalation | Benzamide analog |
Stability and Reactivity Profiling
Q: How can the compound’s stability under varying conditions be assessed? A:
- Thermogravimetric Analysis (TGA) : Degradation points above 200°C suggest thermal stability .
- pH Stability : Incubate in buffers (pH 1–13) and monitor via HPLC .
- Photodegradation : Expose to UV light (254 nm) and track decomposition kinetics .
Computational Modeling Integration
Q: What computational tools validate experimental findings? A:
- DFT Calculations : Gaussian 09 for optimizing geometry and calculating electrostatic potentials .
- MD Simulations : GROMACS for assessing protein-ligand dynamics over 100 ns .
- ADMET Prediction : SwissADME for bioavailability and toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
